

Application Notes and Protocols for Using BI-4916 in Cellular Assays

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Compound of Interest

Compound Name: BI-4916

Cat. No.: B606086

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Introduction

BI-4916 is a cell-permeable ester prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic pathway for cancer cell proliferation and survival.[1][2] Upon entering the cell, **BI-4916** is hydrolyzed to its active form, BI-4924, which competitively inhibits PHGDH at the NADH/NAD⁺ binding site.[2] This inhibition disrupts the synthesis of serine and downstream metabolites, impacting various cellular processes including nucleotide and glutathione synthesis, and can induce cell cycle arrest and reduce cancer cell migration.[3][4][5] These application notes provide detailed protocols for utilizing **BI-4916** in various cellular assays to investigate its effects on cancer cell metabolism and function.

Data Presentation

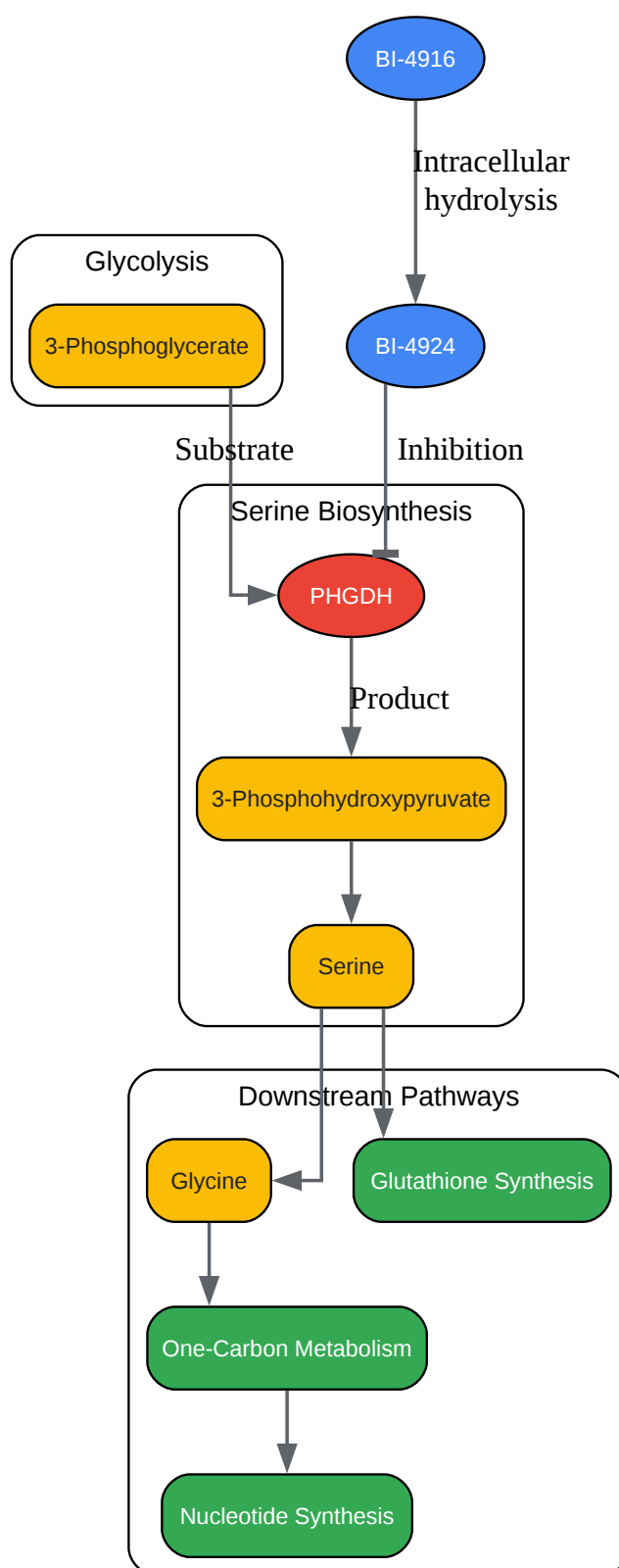
In Vitro Activity of BI-4916 and its Active Metabolite BI-4924

Compound	Assay	Cell Line	IC50 / EC50	Reference
BI-4916	PHGDH Enzymatic Assay (NAD ⁺ high, 250 μM)	-	169 nM	[1]
¹³ C-Serine Synthesis Assay (72 h)	-	2,032 nM	[1]	
Cell Viability	MDA-MB-468	18.24 ± 1.06 μM	[6]	
BI-4924	PHGDH Enzymatic Assay (NAD ⁺ high, 250 μM)	-	3 nM	
¹³ C-Serine Synthesis Assay	-	2,200 nM		

Note: The biochemical activity of **BI-4916** is likely due to its conversion to BI-4924 under the assay conditions.[1]

Signaling Pathways and Experimental Workflows

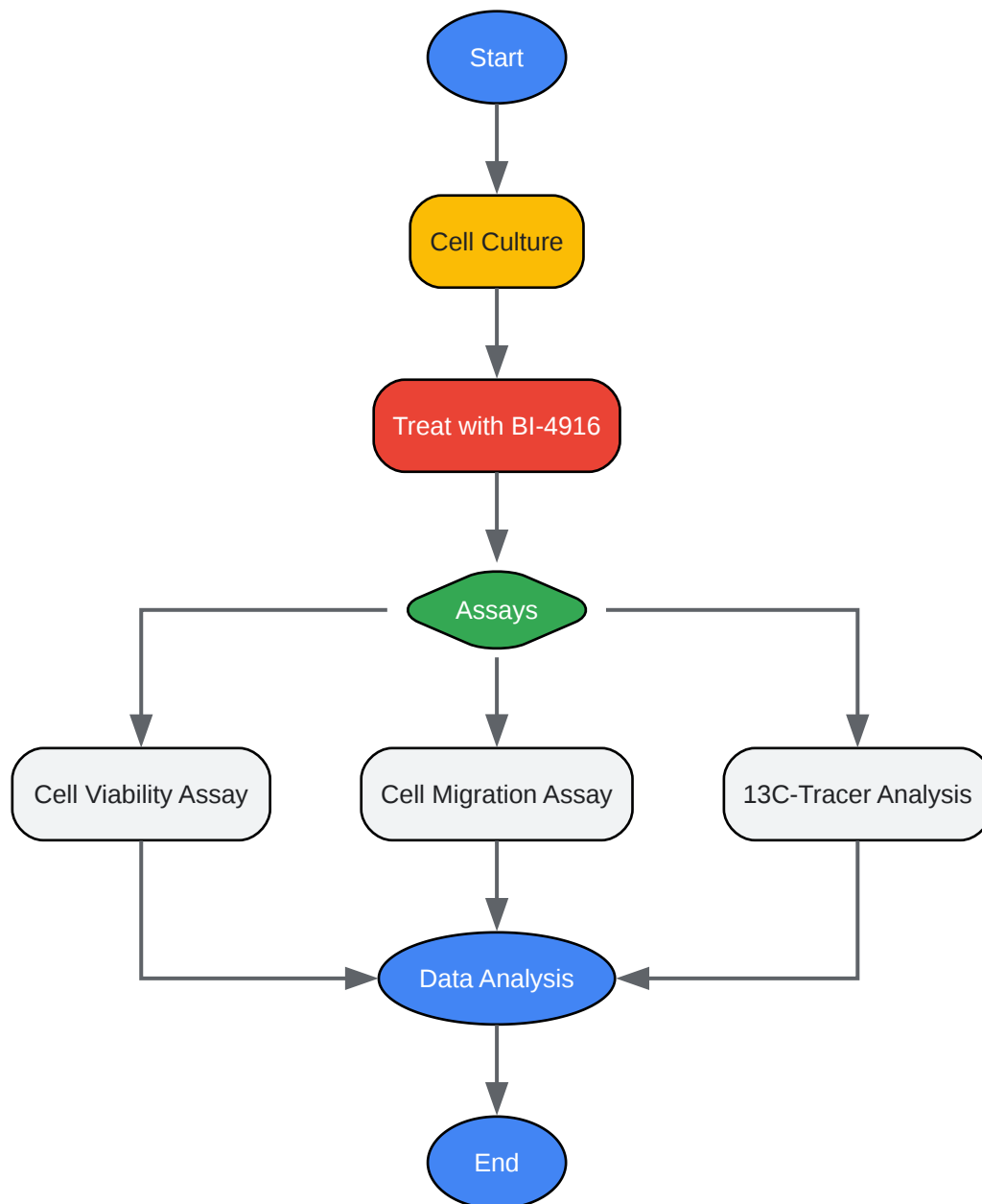
Serine Biosynthesis and Downstream Pathways Affected by BI-4916



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Caption: **BI-4916** inhibits the serine biosynthesis pathway.

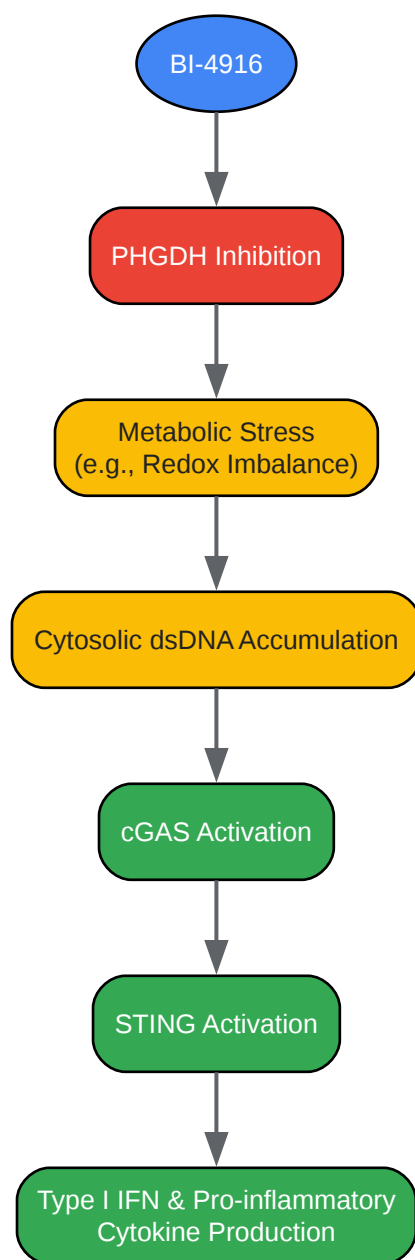
Experimental Workflow for Assessing BI-4916 Activity



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Caption: General workflow for cellular assays with **BI-4916**.

PHGDH Inhibition and Potential cGAS-STING Pathway Activation



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Caption: Proposed mechanism of cGAS-STING activation by **BI-4916**.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of **BI-4916** on the viability of cancer cells.

Materials:

- **BI-4916** stock solution (in DMSO)
- Cancer cell line of interest (e.g., MDA-MB-468)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Preparation:** Prepare a series of dilutions of **BI-4916** in complete culture medium. A typical starting range would be from 0.1 μ M to 100 μ M. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest **BI-4916** concentration).
- **Treatment:** Remove the medium from the wells and add 100 μ L of the prepared **BI-4916** dilutions or the vehicle control.
- **Incubation:** Incubate the plate for 48-72 hours.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
- **Solubilization:** Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the **BI-4916** concentration to

determine the EC50 value.

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of **BI-4916** on cancer cell migration.

Materials:

- **BI-4916** stock solution (in DMSO)
- MDA-MB-468 cells
- Serum-free cell culture medium
- Complete cell culture medium (with 10% FBS)
- 24-well transwell inserts (8.0 µm pore size)
- Cotton swabs
- 4% Paraformaldehyde (PFA)
- Crystal Violet staining solution
- Microscope

Procedure:

- **Cell Starvation:** Starve MDA-MB-468 cells in serum-free medium for 24 hours prior to the assay.
- **Cell Seeding:** Trypsinize and count the cells. Resuspend the cells in serum-free medium containing the desired concentration of **BI-4916** or vehicle control. Seed 5×10^4 cells in 200 µL into the upper chamber of the transwell insert.
- **Chemoattractant:** Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

- **Removal of Non-migrated Cells:** Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
- **Fixation:** Fix the migrated cells on the bottom of the insert by immersing the insert in 4% PFA for 20 minutes.
- **Staining:** Stain the cells with Crystal Violet solution for 10 minutes.
- **Washing:** Gently wash the inserts with water to remove excess stain.
- **Imaging and Quantification:** Image the migrated cells using a microscope. Count the number of migrated cells in several random fields to quantify cell migration.

Protocol 3: ^{13}C -Serine Tracer Analysis for Metabolic Flux

This protocol traces the metabolic fate of serine to assess the impact of **BI-4916** on downstream pathways.

Materials:

- **BI-4916** stock solution (in DMSO)
- Cancer cell line of interest
- Glucose-free and serine-free DMEM
- $[\text{U-}^{13}\text{C}_5]\text{-L-Serine}$
- Dialyzed fetal bovine serum (dFBS)
- Ice-cold saline
- Cold extraction solvent (e.g., 80% methanol)
- LC-MS instrumentation

Procedure:

- **Cell Culture:** Culture cells to ~80% confluency.

- Treatment: Treat the cells with the desired concentration of **BI-4916** or vehicle control for a predetermined time (e.g., 24 hours).
- Isotope Labeling: Replace the culture medium with glucose-free and serine-free DMEM supplemented with 10% dFBS and [U-¹³C₅]-L-Serine. Incubate for a defined period (e.g., 8 hours) to allow for isotopic steady state.
- Metabolite Extraction:
 - Wash the cells with ice-cold saline.
 - Add cold extraction solvent to the cells and scrape them from the culture dish.
 - Centrifuge the cell extract to pellet protein and cell debris.
 - Collect the supernatant containing the metabolites.
- LC-MS Analysis: Analyze the polar metabolite fraction by LC-MS to measure the levels of labeled and unlabeled downstream metabolites of serine, such as glycine, nucleotides, and glutathione precursors.
- Data Analysis: Determine the fractional enrichment of ¹³C in the metabolites of interest. A decrease in the incorporation of ¹³C from serine into downstream metabolites in **BI-4916**-treated cells indicates inhibition of serine utilization.

Protocol 4: Glutathione Synthesis Assay

This protocol measures the effect of **BI-4916** on the synthesis of glutathione (GSH), a key antioxidant.

Materials:

- **BI-4916** stock solution (in DMSO)
- Cancer cell line of interest
- Complete cell culture medium

- Glutathione Assay Kit (Colorimetric or Fluorometric)
- Microplate reader

Procedure:

- Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of **BI-4916** or vehicle control as described in the cell viability assay protocol.
- Cell Lysis: After the desired incubation period (e.g., 48-72 hours), lyse the cells according to the instructions provided with the glutathione assay kit.
- Assay Performance: Perform the glutathione assay following the kit's protocol. This typically involves a reaction that produces a colored or fluorescent product in proportion to the amount of GSH present.
- Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Data Analysis: Calculate the concentration of GSH in each sample based on a standard curve. Normalize the GSH levels to the protein concentration of each sample. A decrease in GSH levels in **BI-4916**-treated cells indicates an inhibition of glutathione synthesis.^[7]

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